3-Ethyl-1,2,4-oxadiazol-5-amine

描述

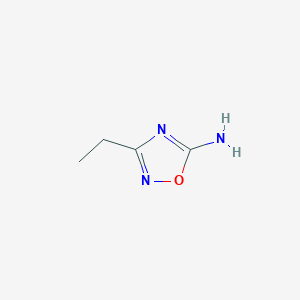

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethyl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPUJQWMCPURNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672495 | |

| Record name | 3-Ethyl-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-40-9 | |

| Record name | 3-Ethyl-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Ethyl 1,2,4 Oxadiazol 5 Amine

Established Synthetic Pathways for 1,2,4-Oxadiazol-5-amines

The synthesis of 5-amino-1,2,4-oxadiazoles is a well-established field in heterocyclic chemistry, with several reliable methods for the construction of the core ring structure. These methods often involve the cyclization of acyclic precursors containing the requisite nitrogen, oxygen, and carbon atoms.

Ring Cyclization Reactions for Oxadiazole Formation

The formation of the 1,2,4-oxadiazole (B8745197) ring is typically achieved through cyclization reactions. A common and effective strategy is the oxidative cyclization of N-acylguanidines. For instance, the treatment of aromatic N-acylguanidines with an oxidant like phenyliodine diacetate (PIDA) in a solvent such as dimethylformamide (DMF) at room temperature can yield 3-amino-1,2,4-oxadiazoles in moderate to good yields. This process is believed to proceed through the oxidative formation of an N-O bond within the oxadiazole ring. rsc.org

Another established route involves the reaction of 1-substituted 3-cyano-isothioureas with hydroxylamine. This reaction can lead to a mixture of isomeric products, namely 5-amino-3-substituted-amino-1,2,4-oxadiazoles and 3-amino-5-substituted-amino-1,2,4-oxadiazoles, with the former often being the predominant product. researchgate.net The regioselectivity of this reaction can be influenced by the nature of the substituent and the reaction conditions.

The table below summarizes key ring cyclization reactions for the formation of the 1,2,4-oxadiazole-5-amine core.

| Starting Material(s) | Reagent(s) | Product Type | Reference |

| Aromatic N-acylguanidines | Phenyliodine diacetate (PIDA) | 3-Amino-1,2,4-oxadiazoles | rsc.org |

| 1-Substituted 3-cyano-isothioureas | Hydroxylamine | 5-Amino-3-substituted-amino-1,2,4-oxadiazoles | researchgate.net |

| 4(5)-Alkyl-2-aminoimidazoles | Isoamyl nitrite (B80452), Acetic acid | 3-Acyl-5-amino-1,2,4-oxadiazoles | nih.gov |

Precursor Chemistry and Synthetic Intermediate Optimization

The synthesis of the requisite precursors is a critical aspect of any successful heterocyclic synthesis. For 3-substituted-5-amino-1,2,4-oxadiazoles, the corresponding substituted amidinoureas are key intermediates. These can be prepared and then subjected to oxidative cyclization to form the desired oxadiazole ring. researchgate.net

For example, the synthesis of 5-amino-3-arylamino-1,2,4-oxadiazoles can be conveniently achieved through the oxidative cyclization of arylamidinoureas. This approach is also versatile, allowing for the preparation of a variety of 5-substituted-amino analogs by using appropriately substituted guanidines as starting materials. researchgate.net

Targeted Synthesis of 3-Ethyl-1,2,4-oxadiazol-5-amine

While general methods for the synthesis of 1,2,4-oxadiazol-5-amines are well-documented, specific procedures for the targeted synthesis of this compound are less commonly reported. However, by adapting established methodologies, a plausible synthetic route can be devised.

Optimized Reaction Conditions and Yield Enhancement Strategies

A potential route to this compound involves the cyclization of a suitable precursor, such as N-propionylguanidine. The optimization of reaction conditions would be crucial for maximizing the yield and purity of the target compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the oxidizing agent.

For instance, in the PIDA-mediated cyclization of N-acylguanidines, the reaction is typically carried out at room temperature for several hours. rsc.org The concentration of the reactants and the stoichiometry of the oxidizing agent would need to be carefully controlled to minimize the formation of side products. Purification of the final product could be achieved through standard techniques such as column chromatography or recrystallization.

Exploration of Alternative Synthetic Routes and Methodologies

Alternative synthetic strategies could also be explored for the preparation of this compound. One such approach could involve the use of a 2-hydroxy-1-methyl-1-phenyl-guanidine precursor, which can be converted to a 3-disubstituted-amino-5-trichloromethyl-1,2,4-oxadiazole. The trichloromethyl group can then serve as a leaving group for the introduction of an amino group at the 5-position through nucleophilic displacement. researchgate.net

Another potential route could start from 4(5)-ethyl-2-aminoimidazole. Treatment of this precursor with isoamyl nitrite in acetic acid could yield a 4(5)-ethyl-2-amino-4(5)-hydroxyimino-4(5)H-imidazole intermediate. Subsequent transformation of this intermediate in an aqueous suspension could lead to the formation of 3-ethyl-5-amino-1,2,4-oxadiazole. nih.gov

The table below outlines potential synthetic routes to this compound based on analogous reactions.

| Proposed Precursor | Key Transformation | Potential Reagents | Reference (Analogous) |

| N-Propionylguanidine | Oxidative Cyclization | PIDA, DMF | rsc.org |

| 4(5)-Ethyl-2-aminoimidazole | Nitrosation and Rearrangement | Isoamyl nitrite, Acetic acid | nih.gov |

| 1-Ethyl-3-cyano-isothiourea | Reaction with Hydroxylamine | Hydroxylamine | researchgate.net |

Derivatization and Functionalization Strategies of the this compound Scaffold

The presence of a primary amino group on the this compound scaffold offers a versatile handle for further chemical modifications. Standard reactions of primary amines, such as acylation and alkylation, can be employed to introduce a wide range of functional groups, thereby enabling the synthesis of a diverse library of derivatives. libretexts.org

Acylation of the amino group can be readily achieved by reacting this compound with acid chlorides or acid anhydrides under basic conditions. This reaction would lead to the formation of the corresponding amides, which can serve as important intermediates for the development of new compounds with potential biological activities.

Alkylation of the primary amine can also be performed, although it may be more challenging to control and could lead to a mixture of mono- and di-alkylated products. The use of specific alkylating agents and careful control of reaction conditions would be necessary to achieve selective mono-alkylation.

Furthermore, the amino group can participate in the formation of other heterocyclic rings. For example, reaction with appropriate bifunctional reagents could lead to the construction of fused ring systems containing the 1,2,4-oxadiazole moiety. These derivatization strategies highlight the utility of this compound as a versatile building block in synthetic organic chemistry.

Modifications at the Exocyclic Amine Group

The exocyclic amine group at the C5 position of the 1,2,4-oxadiazole ring is a key site for synthetic elaboration. Its nucleophilic character allows for a variety of transformations, including acylation, sulfonylation, and alkylation, leading to the generation of a diverse library of derivatives.

Acylation and Sulfonylation: The primary amine of this compound can readily undergo acylation with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are generally high-yielding and provide a straightforward method for introducing a wide array of substituents. For instance, the acylation of related 2-amino-1,3,4-oxadiazole derivatives has been shown to proceed efficiently. wikipedia.org

Alkylation: The exocyclic amine can also be subjected to alkylation reactions. While direct N-alkylation can sometimes be challenging due to the potential for multiple alkylations and lower nucleophilicity compared to other amines, these reactions can be achieved under specific conditions. For example, the alkylation of the exocyclic sulfur atom in related mercapto-1,2,4-triazoles is a well-established transformation. uni.lu A similar approach could be envisioned for the exocyclic amine of this compound.

| Reagent | Reaction Type | Product Type | Representative Conditions |

| Acetyl chloride | Acylation | N-acetyl-3-ethyl-1,2,4-oxadiazol-5-amine | Pyridine, 0°C to rt |

| Benzoyl chloride | Acylation | N-benzoyl-3-ethyl-1,2,4-oxadiazol-5-amine | Triethylamine, DCM, rt |

| p-Toluenesulfonyl chloride | Sulfonylation | N-(p-tolylsulfonyl)-3-ethyl-1,2,4-oxadiazol-5-amine | NaH, THF, rt |

| Ethyl iodide | Alkylation | N-ethyl-3-ethyl-1,2,4-oxadiazol-5-amine | K2CO3, DMF, 80°C |

Regioselective Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring possesses distinct electronic properties that govern its reactivity towards electrophilic and nucleophilic reagents. The presence of the oxygen atom and two nitrogen atoms results in a relatively electron-deficient ring system, making it more susceptible to nucleophilic attack than electrophilic substitution. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The carbon atoms of the oxadiazole ring are electrophilic, with the C5 position being generally more susceptible to nucleophilic attack than the C3 position. wikipedia.org If a suitable leaving group were present at the C5 position, nucleophilic aromatic substitution would be a viable method for functionalization. In the case of this compound, the amino group itself is not a good leaving group. However, derivatization of the amine, for example, to a diazonium salt, could facilitate its displacement by a nucleophile.

Ring Rearrangements: 1,2,4-Oxadiazoles are known to undergo various rearrangement reactions under thermal or photochemical conditions. wikipedia.orgorgsyn.org The Boulton-Katritzky rearrangement, for instance, involves the internal nucleophilic attack of a side-chain atom onto the N2 position of the oxadiazole ring, leading to the formation of a new heterocyclic system. wikipedia.org While specific examples with this compound are not extensively documented, the general principles of these rearrangements suggest potential pathways for skeletal diversification.

| Reaction Type | Position | Reagent/Conditions | Product Type |

| Nucleophilic Attack | C5 | Strong nucleophile (e.g., Grignard reagent) | Ring-opened product or substituted oxadiazole |

| Electrophilic Attack | N4 | Strong electrophile (e.g., alkyl halide) | N-alkylated oxadiazolium salt |

| Boulton-Katritzky Rearrangement | N2 and side chain | Heat or UV light | Rearranged heterocycle |

Multi-component Reactions Incorporating the this compound Core

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The exocyclic amine of this compound makes it an ideal candidate for participation in several well-known MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov this compound can serve as the amine component in this reaction, leading to the formation of complex structures incorporating the oxadiazole moiety. organic-chemistry.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the Passerini reaction does not directly involve an amine component, derivatives of this compound, such as those where the amine is converted to a carboxylic acid, could potentially participate.

Biginelli Reaction: The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgtsijournals.com While this compound would not directly participate as one of the three core components, its structural motif could be incorporated into one of the starting materials, for example, by preparing an aldehyde or β-ketoester bearing the 3-ethyl-1,2,4-oxadiazol-5-yl group.

| MCR Name | Components | Potential Role of this compound |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Amine component |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | As a substituent on one of the components |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | As a substituent on the aldehyde or β-ketoester |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Amine | Amine component |

Theoretical and Computational Investigations of 3 Ethyl 1,2,4 Oxadiazol 5 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of heterocyclic compounds due to its balance of accuracy and computational cost. acs.org For analogs of 3-Ethyl-1,2,4-oxadiazol-5-amine, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometry and analyze the electronic structure. acs.orgresearchgate.net These studies calculate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net For instance, in a study of a related triazol-5-one derivative, DFT calculations determined the HOMO-LUMO energy gap to be approximately 4.185 eV, providing insight into its electronic characteristics. epstem.net Such analyses are crucial for understanding how these molecules might interact with biological targets.

Interactive Table: Representative DFT-Calculated Electronic Properties for a Triazole Analog

| Parameter | Value (B3LYP/6-311G(d,p)) | Significance |

|---|---|---|

| HOMO Energy | -6.082 eV | Indicates electron-donating tendency |

| LUMO Energy | -1.896 eV | Indicates electron-accepting tendency |

| HOMO-LUMO Gap (ΔE) | 4.185 eV | Relates to chemical stability and reactivity |

Data derived from a computational study on a 3-ethyl-4-(2-benzenesulfonyloxy)-benzylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one analog. epstem.net

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for studying molecular conformations and energies. researchgate.net These methods, such as Hartree-Fock (HF) and coupled-cluster theories, are benchmarked for their ability to accurately calculate conformational energies and rotational barriers in organic molecules. dntb.gov.ua For heterocyclic systems like 1,2,4-oxadiazoles, ab initio calculations can elucidate the most stable three-dimensional arrangements of the atoms and the energy required to transition between different conformations. This information is vital for understanding how a molecule's shape influences its ability to bind to a specific receptor or enzyme. While specific ab initio studies on this compound are not widely documented, the principles are broadly applied to heterocyclic compounds to explore their potential energy surfaces and preferred geometries. researchgate.net

Quantum chemical calculations are instrumental in deriving molecular reactivity descriptors. These descriptors, which include ionization potential, electron affinity, electronegativity, and global hardness, are calculated from the HOMO and LUMO energies. They help predict how a molecule will behave in a chemical reaction. For example, a low HOMO-LUMO gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to engage in chemical reactions. researchgate.net These descriptors are frequently used in QSAR studies to correlate a molecule's electronic characteristics with its biological activity. researchgate.net

Interactive Table: Predicted Molecular Reactivity Descriptors for a Triazole Analog

| Reactivity Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.082 |

| Electron Affinity (A) | -ELUMO | 1.896 |

| Chemical Hardness (η) | (I - A) / 2 | 2.093 |

| Electronegativity (χ) | (I + A) / 2 | 3.989 |

Values calculated based on HOMO/LUMO energies from a DFT study of a related triazole compound. epstem.net

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms in a molecule over time. researchgate.net By simulating the interactions between a molecule like this compound and its environment (e.g., water or a protein binding site), MD can reveal its dynamic behavior, flexibility, and the range of conformations it can adopt. nih.gov This analysis of the conformational landscape is critical for understanding drug-receptor interactions, as it can identify the specific shapes the molecule adopts when binding to a biological target. For example, MD simulations are used to determine the stability of a ligand within a protein's active site, providing insights that are essential for designing more effective drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the structural or property descriptors of a set of compounds and their biological activity or a specific property. researchgate.net These models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds. nih.gov

For 1,2,4-oxadiazole (B8745197) analogs, several QSAR models have been developed to predict their potential as therapeutic agents. nih.gov These models use various descriptors, including constitutional, hydrophobic, and quantum chemical parameters, to build a regression model that correlates these features with biological activity, such as anti-proliferative or enzyme-inhibiting effects. researchgate.net

A study on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives as anti-proliferative agents resulted in a statistically significant QSAR model. researchgate.net The model demonstrated good predictive power, as indicated by its squared correlation coefficient (R²) of 0.906 and cross-validated squared correlation coefficient (q²) of 0.907. researchgate.net Similarly, a QSAR study on 1,2,4-oxadiazoles as caspase-3 activators for cancer treatment produced a reliable model with high predictive ability (R² = 0.743, q² = 0.610). mdpi.com These models highlight the importance of specific structural and electronic features in determining the biological activity of 1,2,4-oxadiazole derivatives, guiding the design of more potent compounds. researchgate.netmdpi.com

Interactive Table: Statistical Parameters of a Representative QSAR Model for 1,2,4-Oxadiazole Analogs

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Squared Correlation Coefficient) | 0.906 | Indicates that 90.6% of the variance in anti-proliferative activity is explained by the model. researchgate.net |

| q² (Cross-validated R²) | 0.907 | Demonstrates the model's internal predictive ability and robustness. researchgate.net |

| F-test value | 120.66 | Shows the statistical significance of the regression model. researchgate.net |

Data from a QSAR study on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives. researchgate.net

Lack of Publicly Available Research Data for this compound

While the fields of computational chemistry and drug design are robust, the specific application of these advanced methodologies to this compound has not been documented in accessible research databases. Such detailed computational studies are often highly specialized, may be part of proprietary industrial research that is not published, or may be focused on different chemical scaffolds.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and in-depth analysis as requested, due to the absence of foundational research on this particular molecule in the public domain. Further investigation into this specific compound would likely require access to private research databases or the commissioning of new computational studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethyl 1,2,4 Oxadiazol 5 Amine Derivatives

Elucidation of Key Structural Features Influencing Biological Efficacy

The biological efficacy of derivatives based on the 3-Ethyl-1,2,4-oxadiazol-5-amine scaffold is dictated by a combination of features, including the inherent properties of the oxadiazole ring and the influence of its substituents. The 1,2,4-oxadiazole (B8745197) moiety is considered a valuable component in the design of new drugs due to its favorable physicochemical properties. nih.govdntb.gov.ua

Further studies on antimicrobial agents have highlighted the importance of substituents on ancillary rings. While a hydrogen bond-donating hydroxyl group on an attached phenol (B47542) ring was found to be critical for activity against E. faecium, it was not essential for efficacy against C. difficile, indicating that the structural requirements for activity can be pathogen-specific. nih.gov Bioisosteric replacement of the 1,2,4-oxadiazole ring itself with a regioisomeric 1,3,4-oxadiazole (B1194373) has been explored as a strategy to increase polarity and reduce metabolic degradation, although this modification can sometimes result in decreased binding affinity for specific targets. rsc.org Conversely, introducing a 1,2,4-oxadiazole heterocycle into certain ribose-based derivatives has been shown to enhance anticancer activity. nih.gov

| Compound/Analog | Modification | Observed Effect on Biological Efficacy | Reference |

| N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine | Combined para-methoxy and meta-methoxy on aryl rings | >200-fold improvement in DU-145 proliferation inhibitory potency. | nih.gov |

| Phenol-containing oxadiazole analog | Replacement of phenol with unsubstituted aniline (B41778) | Detrimental to C. difficile activity. | nih.gov |

| Phenol-containing oxadiazole analog | Functionalization of aniline with methyl or nitro groups | Activity against C. difficile was partially restored. | nih.gov |

| CB2 Ligand | Bioisosteric replacement of 1,2,4-oxadiazole with 1,3,4-oxadiazole | 10- to 50-fold reduced CB2 affinity, but increased polarity. | rsc.org |

Impact of Ethyl Group Substitution at Position 3 on Pharmacological Profiles

The substituent at the C3 position of the 1,2,4-oxadiazole ring directly influences the steric and electronic properties of the molecule, thereby affecting its pharmacological profile. While specific SAR studies focusing on varying the alkyl chain at the C3 position of this compound are not extensively documented in the reviewed literature, general principles of medicinal chemistry allow for well-founded postulations.

The ethyl group at position 3 provides a specific level of lipophilicity and steric bulk. Altering this group would predictably modulate these properties. For example, replacing the ethyl group with a smaller methyl group would decrease lipophilicity and steric hindrance, potentially altering solubility and the ability of the molecule to fit into a specific binding pocket. Conversely, substitution with larger alkyl groups, such as propyl or butyl, would increase lipophilicity, which could enhance membrane permeability and binding to hydrophobic pockets, but might also lead to increased metabolic clearance or reduced solubility. researchgate.net

Studies on related structures support the importance of alkyl group size. In the development of certain antimicrobial agents, an ethyl linker between a phenyl ring and a carboxylic acid or amine substituent was found to be more favorable than a methyl linker, resulting in a twofold increase in potency against C. difficile. nih.gov This suggests that the two-carbon length of the ethyl group can be optimal for achieving certain biological effects. The introduction of different functionalities on the C3 substituent, such as branching or the inclusion of heteroatoms, would further modify the molecule's properties and interactions with biological targets.

| C3-Substituent | Predicted Change in Lipophilicity (LogP) | Predicted Steric Effect | Potential Impact on Pharmacological Profile |

| Methyl | Decrease | Decrease | May alter binding affinity; could improve solubility. |

| Ethyl (Reference) | Baseline | Baseline | Reference activity. |

| n-Propyl | Increase | Increase | May enhance hydrophobic interactions; could decrease solubility. |

| Isopropyl | Increase | Significant Increase | May provide specific steric interactions or be too bulky for the binding site. |

| Cyclopropyl | Increase | Moderate Increase (Rigid) | Introduces conformational rigidity, potentially locking the molecule in an active conformation. |

Role of the Exocyclic Amine in Ligand-Receptor Interactions

The exocyclic amine at the C5 position is a pivotal functional group that plays a crucial role in mediating interactions between this compound derivatives and their biological targets. This amino group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor, making it essential for forming stable complexes with amino acid residues in the active sites of enzymes and receptors. nih.govnih.gov The ability of the 1,2,4-oxadiazole nucleus to act as a bioisostere of an amide is partly due to the hydrogen bonding capabilities of this exocyclic amine. nih.govfrontiersin.org

The electronic nature of the 1,2,4-oxadiazole ring, which is electron-withdrawing, influences the basicity and reactivity of the C5-amine. nih.gov This modulation affects the strength and nature of the hydrogen bonds it can form. In many molecular docking studies, the amino group of 5-amino-1,2,4-oxadiazole (B13162853) derivatives is observed to form key hydrogen bonds that anchor the ligand within the target's binding site. mdpi.com For example, in studies of caspase-3 inhibitors, this amine group was identified as a critical point of interaction. mdpi.com

Furthermore, the exocyclic amine serves as a versatile handle for chemical modification to explore the SAR and optimize activity. Functionalization of this amine, for instance by acylation or arylation, can introduce new interaction points, alter the molecule's solubility and electronic distribution, and explore new regions of the target's binding pocket. nih.gov In a study of antimicrobial agents, the introduction of amino groups onto a peripheral ring structure was shown to be a viable strategy for maintaining or even enhancing antimicrobial activity. nih.gov The formation of resonance-assisted hydrogen bonds (RAHBs), which involve π-conjugated systems connecting the hydrogen bond donor and acceptor, can significantly enhance molecular stability and binding affinity, and the exocyclic amine can readily participate in such networks. rsc.orgrsc.org

| Amine Functionalization (at C5) | Type of Interaction | Potential Effect on Activity | Reference |

| Primary Amine (-NH₂) | Hydrogen Bond Donor/Acceptor | Forms key interactions with receptor backbone or side chains. | nih.govmdpi.com |

| N-Arylation (-NH-Aryl) | Introduces π-stacking, hydrophobic interactions | Can significantly increase potency and allow for fine-tuning via aryl substitution. | nih.gov |

| N-Acylation (-NH-C(O)R) | Adds Hydrogen Bond Acceptor (C=O) | Can introduce new hydrogen bonding patterns and alter electronic properties. | nih.gov |

| N-Alkylation (-NH-Alkyl) | Increases Lipophilicity, Steric Bulk | Modulates solubility and can probe hydrophobic pockets within the binding site. | nih.gov |

Stereochemical Considerations in SAR for this compound Analogs

While the parent compound, this compound, is achiral, the introduction of chiral centers in its analogs necessitates the consideration of stereochemistry in SAR studies. Chirality can be introduced by modifying the ethyl group at C3 (e.g., to a sec-butyl group) or by adding a chiral substituent to the exocyclic amine at C5. It is a fundamental principle in medicinal chemistry that different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significant differences in biological activity, potency, and metabolic fate.

The three-dimensional arrangement of atoms is critical for the precise fit of a ligand into its receptor binding site. One enantiomer may bind with high affinity, leading to the desired pharmacological effect, while the other may have low affinity, no activity, or even produce off-target or adverse effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for a thorough understanding of the SAR and for identifying the true pharmacophore.

For example, in the development of inhibitors for the SARS-CoV-2 papain-like protease (PLpro), researchers synthesized 1,2,4-oxadiazole derivatives containing a chiral 1-(naphthalen-1-yl)ethyl substituent. ipbcams.ac.cn The specific stereochemistry of this group would be critical to its interaction with the enzyme's active site. Although direct stereochemical studies on this compound analogs are not detailed in the available literature, the importance of this aspect is well-established. If a chiral center were introduced, one would expect the stereoisomers to have different biological profiles.

| Hypothetical Chiral Analog | Stereoisomer | Postulated Biological Activity | Rationale |

| 3-(1-Phenylethyl)-1,2,4-oxadiazol-5-amine | (R)-enantiomer | High Affinity/Potency | The spatial orientation of the phenyl group allows for optimal hydrophobic and/or π-stacking interactions within the receptor's active site. |

| 3-(1-Phenylethyl)-1,2,4-oxadiazol-5-amine | (S)-enantiomer | Low Affinity/Potency | The phenyl group is oriented in a way that causes steric clashes with the receptor, preventing optimal binding. |

| 5-((R)-1-phenylethylamino)-3-ethyl-1,2,4-oxadiazole | Diastereomer 1 | Active | Chiral amine substituent adopts a conformation that enhances binding. |

| 5-((S)-1-phenylethylamino)-3-ethyl-1,2,4-oxadiazole | Diastereomer 2 | Inactive | Chiral amine substituent introduces unfavorable steric interactions. |

Medicinal Chemistry Applications and Pharmacological Research of 3 Ethyl 1,2,4 Oxadiazol 5 Amine Derivatives

Scaffold Optimization in Drug Discovery Initiatives

The 1,2,4-oxadiazole (B8745197) scaffold serves as a crucial framework in the design of new therapeutic agents. Its value lies in its unique bioisosteric properties, which allow it to mimic amide and ester functionalities while offering improved hydrolytic and metabolic stability. beilstein-journals.org This characteristic is particularly advantageous in overcoming the limitations of compounds that are susceptible to degradation. beilstein-journals.org

Researchers have focused on modifying the 1,2,4-oxadiazole core to enhance potency, selectivity, and pharmacokinetic profiles. The versatility of this scaffold allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with a broad range of biological activities. doaj.orgnih.gov The optimization process often involves creating hybrid molecules that combine the 1,2,4-oxadiazole nucleus with other pharmacologically active moieties to target specific biological pathways. nih.gov

Exploration as a Lead Compound for Therapeutic Targets

Derivatives of 1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, demonstrating their potential as lead compounds in drug development. doaj.orgresearchgate.net

Anticancer Agent Development

The 1,2,4-oxadiazole nucleus is a key component in the development of novel anticancer agents. nih.gov Derivatives have shown promise as inducers of apoptosis and inhibitors of various cancer-related targets. nih.govnih.gov For instance, certain 3,5-disubstituted 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis in cancer cells. nih.gov

Some derivatives function by inhibiting enzymes crucial for cancer cell proliferation and survival. For example, some have been identified as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases, both of which are important targets in cancer therapy. nih.gov Additionally, research has explored their potential as tubulin-binding agents, disrupting the cell machinery required for DNA duplication. nih.gov

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound Type | Target/Mechanism | Observed Effect |

|---|---|---|

| 3,5-Diarylsubstituted 1,2,4-oxadiazoles | Apoptosis Induction | Potent inducers of apoptosis nih.gov |

| 1,2,4-Oxadiazole-arylsulfonamides | Carbonic Anhydrase (CA) Inhibition | Selective inhibition with potential in cancer therapies nih.gov |

| 1,2,4-Oxadiazole hydroxamate-based derivatives | Histone Deacetylase (HDAC) Inhibition | Act as HDAC inhibitors nih.gov |

| Nortopsentin analogs with 1,2,4-oxadiazole ring | Disruption of DNA duplication machinery | Moderate antitumor activity nih.gov |

Antimicrobial Research Applications

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. researchgate.net Derivatives of 1,2,4-oxadiazole have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi. researchgate.netnih.govresearchgate.net

Modifications to the 1,2,4-oxadiazole scaffold have been explored to enhance antimicrobial efficacy. For example, the introduction of a 4-hydroxyphenyl moiety has been shown to influence the antimicrobial potency of these compounds. nih.gov Furthermore, strategic modifications aimed at reducing gastrointestinal permeability are being investigated to target pathogens within the GI tract specifically. acs.org

Table 2: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives

| Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(4-hydroxyphenyl)-5-methyl-1,2,4-oxadiazole | S. aureus, A. niger | 25 µg/mL nih.gov |

| 5-(4-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole | E. coli, A. niger | 25 µg/mL nih.gov |

| Lead 1,2,4-oxadiazole compound 1 | C. difficile | 6 µg/mL acs.org |

Other Potential Therapeutic Areas Derived from Oxadiazole Research

The therapeutic potential of 1,2,4-oxadiazole derivatives extends beyond cancer and microbial infections. doaj.orgresearchgate.net Research has highlighted their efficacy in several other domains:

Anti-inflammatory Activity : Certain derivatives have shown promise as anti-inflammatory agents. researchgate.netrjptonline.org

Neuroprotective Applications : There is growing interest in the neuroprotective effects of these compounds, with studies exploring their potential in treating neurodegenerative diseases like Alzheimer's. doaj.orgrsc.org Some derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), key enzymes implicated in the pathology of Alzheimer's disease. rsc.org

Antidiabetic Properties : The potential of 1,2,4-oxadiazole derivatives in managing metabolic disorders, including diabetes, is an active area of investigation. doaj.orgresearchgate.net

Analgesic and Anticonvulsant Activities : The scaffold has also been explored for its potential to yield compounds with pain-relieving and anti-seizure properties. nih.gov

In Vitro and In Vivo Pharmacological Characterization Methodologies

The pharmacological evaluation of 3-Ethyl-1,2,4-oxadiazol-5-amine derivatives involves a combination of in vitro and in vivo assays.

In Vitro Characterization:

Antimicrobial Susceptibility Testing : The minimum inhibitory concentration (MIC) is a standard assay used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.govacs.org This is often performed using broth or agar (B569324) dilution methods against a panel of clinically relevant bacteria and fungi. researchgate.netmdpi.com

Enzyme Inhibition Assays : To assess the potential of these derivatives against specific molecular targets, enzyme inhibition assays are crucial. For example, acetylcholinesterase and butyrylcholinesterase inhibition is measured using methods like Ellman's spectrophotometric method. nih.gov For anticancer applications, inhibition assays for enzymes like carbonic anhydrase, histone deacetylases, and tyrosine kinases are employed. nih.govnih.gov

Cytotoxicity Assays : The anticancer potential is often initially screened using cytotoxicity assays, such as the MTT assay, on various cancer cell lines to determine the concentration at which the compound inhibits cell growth by 50% (IC50). nih.gov

Cell-based Mechanistic Assays : To understand how these compounds work, researchers use assays to study apoptosis induction, cell cycle arrest, and changes in mitochondrial membrane potential. nih.gov

In Vivo Characterization:

Animal Models of Disease : Promising compounds identified through in vitro screening are further evaluated in animal models that mimic human diseases. For instance, in anticancer research, tumor xenograft models in mice are used to assess the compound's ability to inhibit tumor growth.

Pharmacokinetic Studies : To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives, in vivo pharmacokinetic studies are conducted in animal models, typically rats or mice. These studies help in optimizing the compound's profile for drug-likeness. rsc.org

Mechanistic Investigations of Biological Action and Target Engagement

Understanding the mechanism of action is fundamental to the development of any new therapeutic agent. For 1,2,4-oxadiazole derivatives, this involves identifying their molecular targets and the signaling pathways they modulate.

Target Identification : A significant breakthrough in understanding the mechanism of some 1,2,4-oxadiazole derivatives came from target fishing studies. For example, Rpn6, a subunit of the 26S proteasome, was identified as a potential target for a class of these compounds that activate the Nrf2-ARE pathway. acs.org This pathway is crucial for cellular protection against oxidative stress. acs.org

Molecular Docking Studies : Computational methods like molecular docking are widely used to predict and analyze the binding interactions between the 1,2,4-oxadiazole derivatives and their protein targets. nih.govnih.gov These studies provide insights into the structure-activity relationships and help in the rational design of more potent and selective inhibitors. For instance, docking studies have revealed how these compounds can bind to the active sites of enzymes like epidermal growth factor receptor (EGFR) and tubulin. nih.gov

Biochemical and Biophysical Techniques : Techniques such as affinity chromatography and mass spectrometry are employed to confirm the binding of the compounds to their identified targets. acs.org In vitro affinity experiments can further validate these interactions and elucidate the functional consequences of binding, such as the inhibition of protein-protein interactions or enzymatic activity. acs.org For example, studies have shown that the binding of a 1,2,4-oxadiazole derivative to Rpn6 can block the assembly of the 26S proteasome, leading to the stabilization and activation of Nrf2. acs.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published experimental ¹H NMR or ¹³C NMR data for 3-Ethyl-1,2,4-oxadiazol-5-amine could be located. Such data would be crucial for confirming the molecular structure by showing the specific chemical environments of the hydrogen and carbon atoms.

Mass Spectrometry (MS) for Molecular Characterization

While predicted mass-to-charge ratios for various adducts of this compound are available from computational models, no experimentally determined mass spectra have been published. uni.lu Experimental data would be necessary to confirm the molecular weight and fragmentation pattern of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

There is no available experimental IR or UV-Vis spectroscopic data for this compound in the scientific literature. IR spectroscopy would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the amine group and the C=N and C-O-C vibrations of the oxadiazole ring. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

No crystal structure for this compound has been deposited in crystallographic databases. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Emerging Research Avenues and Future Perspectives for 3 Ethyl 1,2,4 Oxadiazol 5 Amine

Novel Synthetic Methodologies and Process Intensification

The synthesis of 1,2,4-oxadiazoles has traditionally been achieved through methods like the heterocyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.gov However, these methods can have drawbacks, such as the formation of multiple products or the use of harsh reaction conditions. nih.gov

Recent advancements are focusing on more efficient and environmentally friendly synthetic strategies. One-pot syntheses, such as the two-component reaction of gem-dibromomethylarenes with amidoximes, have shown excellent yields of approximately 90%. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, offering significantly shorter reaction times, high yields, and simplified purification processes, while reducing the use of volatile organic solvents. nih.gov

Furthermore, the field is witnessing a shift towards process intensification through the adoption of continuous flow chemistry. researchgate.net Flow reactors provide superior control over reaction parameters, leading to enhanced reaction speed, product yield, and selectivity compared to traditional batch processes. researchgate.netresearchgate.net These automated systems can integrate synthesis and purification steps, accelerating the generation of chemical libraries for drug discovery. researchgate.net A notable example is the rapid multistep synthesis of 1,2,4-oxadiazoles in a single continuous microreactor sequence. acs.org

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and the development of 1,2,4-oxadiazole-based compounds is no exception. nih.gov AI and ML algorithms can analyze vast datasets to identify promising drug targets, predict the biological activity of novel compounds, and optimize their pharmacokinetic properties. nih.govresearchgate.net

In the context of 3-Ethyl-1,2,4-oxadiazol-5-amine derivatives, AI can be employed for:

High-Throughput Virtual Screening: AI/ML models can rapidly screen large virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. nih.gov

Structure-Based Drug Design: AI tools like AlphaFold are used to predict protein structures with high accuracy, facilitating the design of molecules that can interact effectively with the target's binding site. researchgate.net

ADMET Prediction: Machine learning models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, reducing the likelihood of late-stage failures. researchgate.net

By leveraging these computational approaches, researchers can accelerate the design-synthesize-test cycle, leading to the more rapid identification of potent and selective drug candidates.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one target, one drug" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govfrontiersin.org This has led to a growing interest in polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. nih.govnih.gov

The 1,2,4-oxadiazole (B8745197) scaffold is a versatile platform for the development of multi-target-directed ligands (MTDLs). nih.gov For instance, derivatives of 1,2,4-oxadiazole have been designed as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.govrsc.org

The development of 1,2,4-oxadiazole/quinazoline-4-one hybrids as antiproliferative agents that act as dual EGFR/BRAFV600E inhibitors is another example of this strategy. frontiersin.org This approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Development of Prodrug Strategies and Targeted Delivery Systems

Prodrug strategies involve chemically modifying a drug to improve its physicochemical properties, such as solubility and permeability, or to achieve targeted delivery to specific tissues or cells. baranlab.org The 1,2,4-oxadiazole ring itself can be considered a bioisostere of ester and amide groups, offering improved stability against hydrolysis. nih.govfrontiersin.org

For this compound derivatives, prodrug approaches could be employed to:

Enhance Bioavailability: By masking polar functional groups, the lipophilicity of a compound can be increased, improving its absorption across biological membranes. baranlab.org

Achieve Targeted Delivery: A promoiety can be attached to the drug that is specifically cleaved by enzymes overexpressed in the target tissue, leading to localized drug release. baranlab.org An example of this is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). baranlab.org

The development of localized drug delivery systems, such as biodegradable xerogels, is also being explored for the controlled release of therapeutic agents. researchgate.net

Unexplored Biological Activities and Therapeutic Indications for Oxadiazol-5-amine Derivatives

While 1,2,4-oxadiazole derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, there remain numerous unexplored therapeutic avenues. nih.govnih.govnih.gov

Future research could focus on:

Antiviral Activity: The structural features of 1,2,4-oxadiazoles may lend themselves to the development of novel antiviral agents.

Antiparasitic Agents: Some 1,2,4-oxadiazole derivatives have shown activity against parasites like Trypanosoma cruzi and Leishmania donovani. nih.gov Further exploration in this area could yield new treatments for neglected tropical diseases.

Cardiovascular Diseases: The potential of these compounds to modulate targets relevant to cardiovascular health is an area ripe for investigation.

Metabolic Disorders: Given the diverse biological activities of this scaffold, exploring its potential in treating metabolic diseases such as diabetes could be a fruitful area of research. nih.gov

The structural versatility of the 1,2,4-oxadiazole ring, combined with the potential for diverse substitutions at the 3 and 5 positions, provides a vast chemical space for the discovery of new therapeutic agents with novel mechanisms of action. nih.gov

常见问题

Q. What are the recommended synthetic routes for 3-Ethyl-1,2,4-oxadiazol-5-amine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as amidoximes with activated carbonyl derivatives. Key steps include:

- Precursor Activation : Use of ethyl-substituted nitriles or carboxylic acid derivatives.

- Cyclization : Conducted in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product. Purity is confirmed via thin-layer chromatography (TLC) and quantified using high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the oxadiazole ring structure and ethyl/amine substituents. Aromatic protons and nitrogen environments are resolved in DMSO- .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₅H₈N₃O, MW: 126.14 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=N stretch) and ~3350 cm (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?

- Methodological Answer :

- Solvent Optimization : Replace traditional solvents with ionic liquids to enhance cyclization efficiency .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .

- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition. Use microwave-assisted synthesis for faster, cleaner reactions .

- Yield Tracking : Monitor intermediates via in-situ IR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives like this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethyl with cyclopropyl) to isolate pharmacophores .

- Target Validation : Use CRISPR-based gene knockout to confirm biological targets (e.g., enzyme inhibition assays for antimicrobial activity) .

- Data Normalization : Account for variations in assay conditions (e.g., pH, cell lines) using standardized positive controls .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with enzymes (e.g., cytochrome P450) .

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites on the oxadiazole ring .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. What experimental approaches address conflicting NMR data for oxadiazole derivatives?

- Methodological Answer :

- 2D NMR Techniques : Employ H-C HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- Deuterium Exchange : Confirm amine proton presence via H NMR after D₂O shake .

- Crystallographic Validation : Compare NMR data with single-crystal X-ray structures to verify assignments .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。